1,1-Difluoro-2-octanone
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Overview
Description
1,1-Difluoro-2-octanone is an organofluorine compound with the molecular formula C8H14F2O It is characterized by the presence of two fluorine atoms attached to the first carbon of the octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-octanone can be synthesized through several methods. One common approach involves the fluorination of 2-octanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-octanone in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of fluorinating agents in a controlled environment allows for the production of large quantities of the compound with high purity. Additionally, the implementation of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-octanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoro-2-octanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1,1-difluoro-2-octanone exerts its effects involves the interaction of the fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: Known for its applications in organic synthesis and as a precursor to other fluorinated compounds.
1,1-Difluoro-2-propanone: Another fluorinated ketone with similar reactivity but different chain length and properties.
Uniqueness
1,1-Difluoro-2-octanone is unique due to its specific chain length and the presence of two fluorine atoms at the first carbon position. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H14F2O |
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Molecular Weight |
164.19 g/mol |
IUPAC Name |
1,1-difluorooctan-2-one |
InChI |
InChI=1S/C8H14F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-6H2,1H3 |
InChI Key |
PFOYLZWXMOUFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(F)F |
Origin of Product |
United States |
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